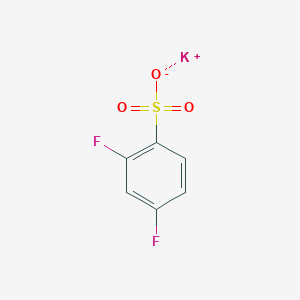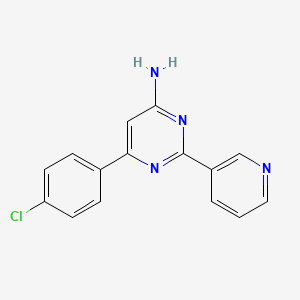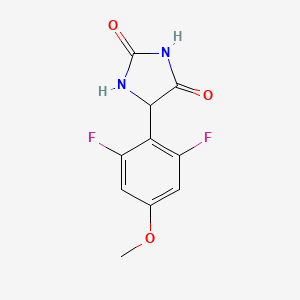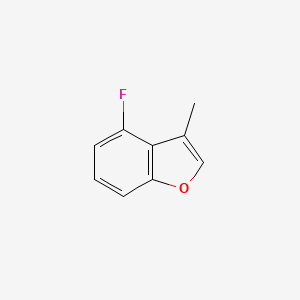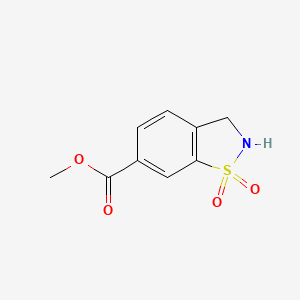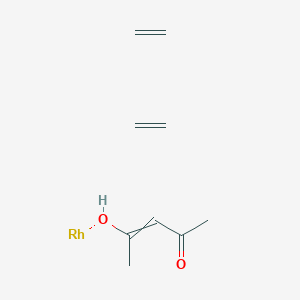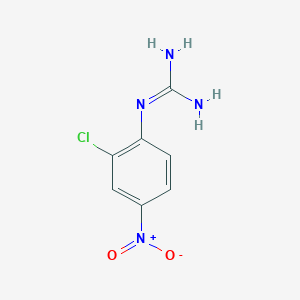
N-(2-Chloro-4-nitrophenyl)-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals and organocatalysis . This compound, characterized by the presence of a chloro and nitro group on the phenyl ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitroaniline with cyanamide under acidic conditions to form the desired guanidine derivative . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, the use of specific catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1-(2-Chloro-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-nitrophenyl)guanidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications and to design more effective derivatives .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-4-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Chloro-4-nitrophenyl)thiourea: Similar in structure but contains a thiourea group instead of a guanidine group.
1-(2-Chloro-4-nitrophenyl)urea: Contains a urea group and exhibits different chemical properties and reactivity.
1-(2-Chloro-4-nitrophenyl)amidine: Features an amidine group and is used in different chemical and biological applications.
The uniqueness of 1-(2-Chloro-4-nitrophenyl)guanidine lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
896720-32-4 |
|---|---|
Molekularformel |
C7H7ClN4O2 |
Molekulargewicht |
214.61 g/mol |
IUPAC-Name |
2-(2-chloro-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7ClN4O2/c8-5-3-4(12(13)14)1-2-6(5)11-7(9)10/h1-3H,(H4,9,10,11) |
InChI-Schlüssel |
QOBNGKKYCLGRJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


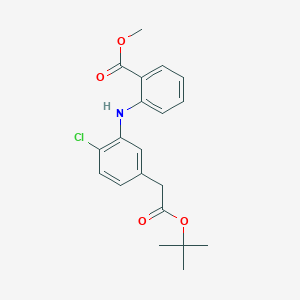
![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)
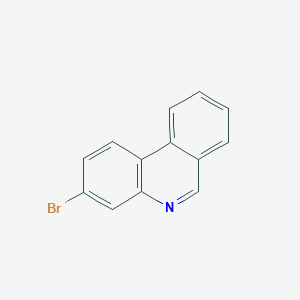
![(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid](/img/structure/B15337332.png)
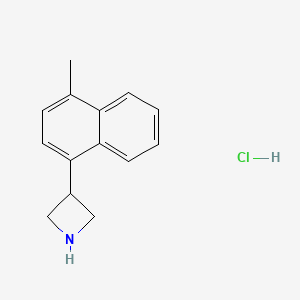

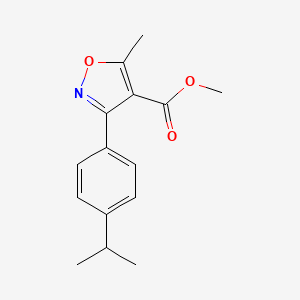
![4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)
